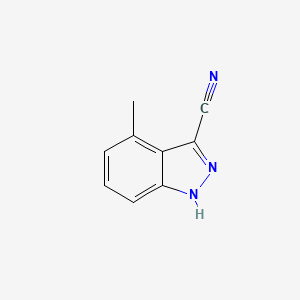

4-Méthyl-1H-indazole-3-carbonitrile

Vue d'ensemble

Description

4-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. The presence of a nitrile group at the 3-position and a methyl group at the 4-position of the indazole ring makes this compound particularly interesting for medicinal chemistry and synthetic applications.

Applications De Recherche Scientifique

4-Methyl-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

Target of Action

Indazole derivatives, which include 4-methyl-1h-indazole-3-carbonitrile, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.

Mode of Action

It’s known that indazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the 4-Methyl-1H-indazole-3-carbonitrile and the nature of its target.

Biochemical Pathways

Indazole derivatives have been found to affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

It’s known that indazole-3-carboxamide variants undergo ester hydrolysis as their major metabolic pathway . These properties would have a significant impact on the bioavailability of 4-Methyl-1H-indazole-3-carbonitrile.

Result of Action

Indazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Analyse Biochimique

Biochemical Properties

4-Methyl-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 4-Methyl-1H-indazole-3-carbonitrile can modulate cellular responses to external stimuli . Additionally, this compound has been found to interact with proteins involved in DNA repair, thereby affecting the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of 4-Methyl-1H-indazole-3-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Methyl-1H-indazole-3-carbonitrile can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, 4-Methyl-1H-indazole-3-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing their normal function. For instance, it can inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation . Additionally, 4-Methyl-1H-indazole-3-carbonitrile can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1H-indazole-3-carbonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-Methyl-1H-indazole-3-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Methyl-1H-indazole-3-carbonitrile vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce significant toxicity . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect without causing adverse effects. In animal models, high doses of 4-Methyl-1H-indazole-3-carbonitrile have been associated with hepatotoxicity and nephrotoxicity .

Metabolic Pathways

4-Methyl-1H-indazole-3-carbonitrile is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-Methyl-1H-indazole-3-carbonitrile with metabolic enzymes can also affect the levels of other metabolites in the body, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 4-Methyl-1H-indazole-3-carbonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4-Methyl-1H-indazole-3-carbonitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-1H-indazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1H-indazole-3-carbonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives such as 4-methyl-1H-indazole-3-carboxylic acid.

Reduction: Reduced products like 4-methyl-1H-indazole-3-amine.

Substitution: Substituted indazole derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indazole-3-carbonitrile: Lacks the methyl group at the 4-position, which can affect its biological activity and chemical reactivity.

4-Methyl-1H-indazole:

4-Methyl-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and biological effects.

Uniqueness

4-Methyl-1H-indazole-3-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential for diverse applications in medicinal chemistry and material science.

Propriétés

IUPAC Name |

4-methyl-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUFGCMGHQUNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646464 | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-94-9 | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.